REACTION_SMILES
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[CH2:7]([Cl:8])[Cl:9].[CH3:15][NH:16][c:17]1[cH:18][c:19]([CH2:20][OH:21])[cH:22][c:23]([S:32]([NH2:33])(=[O:34])=[O:35])[c:24]1[O:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH3:36][C:37](=[O:38])[CH3:39].[Cr:10]([OH:11])([OH:12])(=[O:13])=[O:14].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[CH3:15][NH:16][c:17]1[cH:18][c:19]([CH:20]=[O:21])[cH:22][c:23]([S:32]([NH2:33])(=[O:34])=[O:35])[c:24]1[O:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1cc(CO)cc(S(N)(=O)=O)c1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CNc1cc(C=O)cc(S(N)(=O)=O)c1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |